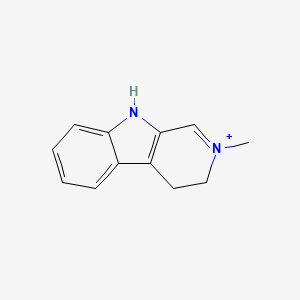

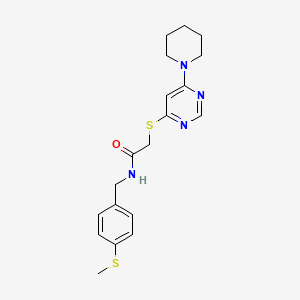

![molecular formula C11H8BrNO4S2 B2701850 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 959352-55-7](/img/structure/B2701850.png)

3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Vue d'ensemble

Description

“3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound also features a 4-bromophenyl group, a sulfonyl group, and an amino group .

Synthesis Analysis

The synthesis of such compounds often involves condensation reactions . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiophene ring, the 4-bromophenyl group, the sulfonyl group, and the amino group all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, it might undergo electrophilic aromatic substitution, a common reaction for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight .Applications De Recherche Scientifique

Palladium-Catalyzed Arylation of Thiophenes

The study by Bheeter et al. (2013) discusses the palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3. This method facilitates the coupling of thiophene-2-carboxylates with aryl/heteroaryl bromides under decarboxylation conditions to yield 5-arylated thiophene-3-sulfonic amides or esters. This approach highlights a valuable synthetic pathway for diversifying the structural motifs of thiophene derivatives, which could be useful for developing novel materials or pharmaceuticals (Bheeter, J. K. Bera, & H. Doucet, 2013).

Reactions with Chlorosulfonic Acid

El-Sayed's research (1998) on thiophene-2-carboxanilide derivatives explores their reaction with chlorosulfonic acid, leading to sulfonyl chlorides. These intermediates further react with amino acids to produce various derivatives, showcasing the versatility of thiophene compounds in synthesizing a wide range of chemical entities with potential biological activities. This work underpins the importance of thiophene derivatives in medicinal chemistry, especially in the design of drug molecules (R. El-Sayed, 1998).

A study by Soley and Taylor (2019) outlines a mild and rapid procedure for introducing the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols. This method significantly improves the efficiency of protecting functional groups in complex organic molecules, which is a crucial step in synthetic organic chemistry and drug development. The application of this technique to thiophene-containing compounds could enhance their stability and reactivity, facilitating their use in various chemical syntheses (J. Soley & Scott D. Taylor, 2019).

Antimicrobial Activity of Thiophene Derivatives

The antimicrobial activity of thiophene derivatives, as investigated by El-Gaby et al. (2002), is another significant area of research. This study synthesizes various thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, demonstrating their potential as antimicrobial agents. Such findings suggest the relevance of thiophene derivatives in developing new antimicrobial drugs, highlighting their broad applicability in pharmaceutical research (M. El-Gaby, J. Micky, N. Taha, & M. El-Sharief, 2002).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms .

Biochemical Pathways

Similar compounds have been found to affect various biological activities .

Result of Action

It’s worth noting that similar compounds have been found to have various biological activities .

Safety and Hazards

Orientations Futures

Thiophene derivatives are of significant interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Therefore, the future research directions for this compound could be diverse, ranging from the development of new synthetic methods to the exploration of its potential applications in these fields .

Analyse Biochimique

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKNIIJLHKRYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

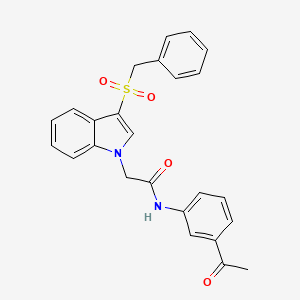

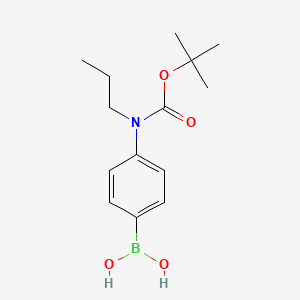

![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701772.png)

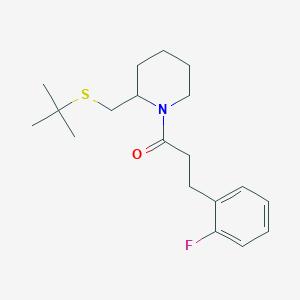

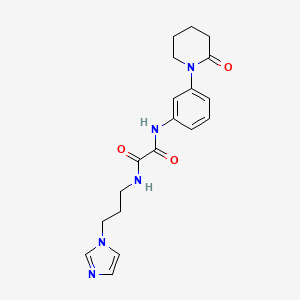

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)

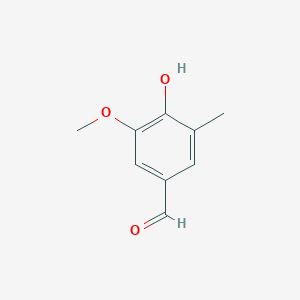

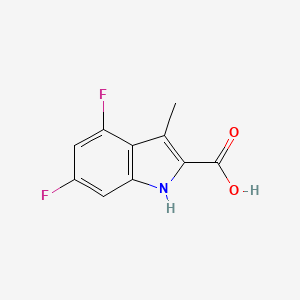

![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)

![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)

![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)